2,6-Dichlorodibenzofuran
Description
Contextual Significance as a Polychlorinated Dibenzofuran (B1670420) (PCDF) Congener
Polychlorinated dibenzofurans (PCDFs) are a class of aromatic compounds that are formed as unintentional byproducts in various industrial and combustion processes. ontosight.ai Their chemical structure, consisting of a dibenzofuran core with varying numbers and positions of chlorine atoms, leads to a large number of individual congeners. 2,6-Dichlorodibenzofuran is one such congener, distinguished by the presence of two chlorine atoms at the 2nd and 6th positions of the dibenzofuran backbone. ontosight.ai
PCDFs, along with the structurally similar polychlorinated dibenzo-p-dioxins (PCDDs), are often considered together as "dioxins" due to their similar toxicological mechanisms, which are primarily mediated through the aryl hydrocarbon receptor (AhR). ontosight.airesearchgate.net The binding affinity to this receptor varies among congeners and is a key determinant of their relative potency.
Research Imperatives and Current Gaps in Understanding PCDF Chemistry
Despite extensive research on PCDDs and PCDFs, significant knowledge gaps remain. A primary challenge is the sheer number of possible congeners, making individual characterization a formidable task. While much of the focus has been on the most toxic congeners, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), less is known about many other PCDFs, including this compound. nih.gov
Current research imperatives in PCDF chemistry include:
Improving analytical methods: Developing more sensitive and selective methods for the detection and quantification of individual PCDF congeners in complex environmental matrices is essential.
Understanding formation and degradation pathways: Elucidating the precise mechanisms of PCDF formation during industrial processes and combustion, as well as their environmental fate and degradation pathways, is crucial for developing effective mitigation strategies. nih.gov
Characterizing congener-specific properties: There is a need for more comprehensive data on the physicochemical properties, environmental partitioning, and bioaccumulation potential of individual PCDF congeners. cambridge.org
Exploring structure-activity relationships: Further research is needed to understand how the number and position of chlorine atoms on the dibenzofuran ring influence the biological activity and toxic potential of different congeners. scholarsresearchlibrary.com
Addressing these research gaps will provide a more complete picture of the environmental and potential health risks associated with PCDF exposure and inform the development of more effective management and remediation strategies.
Detailed Research Findings
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₆Cl₂O ontosight.ainih.gov |
| Molecular Weight | 237.09 g/mol ontosight.ai |
| CAS Number | 60390-27-4 ontosight.aiguidechem.com |
| Appearance | Not specified in provided search results |
| Melting Point | Not specified in provided search results |
| Boiling Point | Not specified in provided search results |
| Solubility | Relatively insoluble in water, soluble in organic solvents. ontosight.ai |
Synthesis of this compound
The synthesis of dibenzofurans, including chlorinated derivatives like this compound, can be approached through several general methods. These primarily involve the formation of the central furan (B31954) ring from precursor molecules. thieme-connect.de Some established routes for synthesizing the dibenzofuran skeleton include:
Ullmann Condensation: This reaction typically involves the coupling of two molecules of a halogenated phenol (B47542) in the presence of a copper catalyst at high temperatures.
Cyclization of 2,2'-Dihydroxybiphenyls: Acid-catalyzed dehydration of 2,2'-dihydroxybiphenyls or their ethers can lead to the formation of the dibenzofuran ring system. thieme-connect.de
From Biphenyl (B1667301) Derivatives: The synthesis can also proceed through the cyclization of other appropriately substituted biphenyl compounds. thieme-connect.de
Specific, detailed synthesis procedures for this compound were not found in the provided search results. However, it is used as a standard in environmental testing and research. chemicalbook.com
Biodegradation Studies
Research has been conducted on the biodegradation of dibenzofurans and their chlorinated derivatives. One study investigated the ability of microorganisms to break down these compounds. Pseudomonas aeruginosa, isolated from the sludge of a pulp mill wastewater treatment plant, was found to exhibit low growth when this compound was provided as a carbon source. tandfonline.com The study also noted that the biodegradation activity of Ps. aeruginosa was low for this compound compared to less chlorinated dibenzofurans. tandfonline.com These findings suggest that the degree of chlorine substitution on the dibenzofuran ring influences the rate of microbial degradation. tandfonline.com
Properties
CAS No. |
60390-27-4 |
|---|---|
Molecular Formula |
C12H6Cl2O |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
2,6-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H |
InChI Key |
XVLCNKFGFHUQNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Formation Mechanisms of 2,6 Dichlorodibenzofuran
Unintentional Byproduct Formation in Thermochemical Processes
Thermochemical processes, particularly those involving organic matter, chlorine, and high temperatures, are significant sources of 2,6-Dichlorodibenzofuran. These reactions are not intentional but occur when the necessary precursors and conditions are present.
Waste Incineration and Combustion Sources
Waste incineration is a well-documented source of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.govpsecommunity.org Municipal and hazardous waste incinerators process a heterogeneous mix of materials, including plastics, paper, and organic matter, which can act as sources of carbon and chlorine. doka.ch During combustion, these precursors, in the presence of oxygen and catalysts like copper and iron, can lead to the formation of a wide array of PCDD/F congeners, including dichlorodibenzofurans. newcastle.edu.au
The specific profile of congeners produced, including this compound, can vary significantly based on the incinerator's operating conditions, such as temperature and the composition of the waste feed. amazonaws.com While highly chlorinated congeners like Octachlorodibenzo-p-dioxin (OCDD) are often dominant in municipal solid waste incinerator emissions, various furan (B31954) congeners are also consistently present. amazonaws.com
Industrial Processes and Chemical Synthesis Impurities
Beyond waste combustion, this compound can be formed as an impurity in industrial processes. One notable example is its association with the thermal decomposition of the organochlorine pesticide endosulfan (B1671282). chemicalbook.com Studies on the pyrolysis of endosulfan show that it breaks down to form chlorinated styrenes and benzenes, which are established precursors for the formation of PCDD/Fs under oxidative conditions. researchgate.net this compound is utilized as a standard in environmental research specifically for studying the formation of these toxins from endosulfan decomposition. chemicalbook.com More broadly, PCDD/Fs can be generated as unintended contaminants in the manufacturing of various chlorinated chemical products.
Precursor-Mediated Formation Pathways
The formation of dichlorodibenzofurans often proceeds through specific chemical precursors that react under thermal stress to form the dibenzofuran (B1670420) structure. Chlorinated phenols are among the most studied precursors in this context.
Role of Chlorinated Phenols (e.g., 2-Chlorophenol)
Chlorophenols are recognized as important precursors in the formation of PCDD/Fs. nih.govresearchgate.net 2-Chlorophenol (B165306), in particular, has been extensively studied as a model compound to understand the fundamental mechanisms of PCDF formation. nih.govnih.gov The process generally involves the initial formation of chlorophenoxy radicals, which are key intermediates in the subsequent coupling reactions that build the dibenzofuran backbone. researchgate.net However, recent research based on density functional theory calculations suggests that other intermediates, such as the chlorinated phenyl radical and chlorinated α-ketocarbene, also have significant potential for PCDF formation, with some pathways being even more energetically favorable than those involving the chlorophenoxy radical. nih.govresearchgate.net
The oxidative thermal degradation of 2-Chlorophenol in the gas phase is a key pathway for PCDF formation. Studies on the partial oxidation of 2-Chlorophenol on surfaces like neat silica (B1680970) have shown that at temperatures between 250°C and 400°C, various PCDD/F congeners are formed. nih.gov Research has demonstrated that at temperatures of 350°C and 400°C, the reaction of 2-Chlorophenol yields specific PCDF isomers. nih.gov
It is important to note that in these studies, the primary dichlorodibenzofuran isomer identified is 4,6-dichlorodibenzofuran (4,6-DCDF) , not the 2,6-isomer. nih.gov This highlights the specificity of the reaction pathways, where the substitution pattern of the precursor dictates the structure of the resulting product.
| Parameter | Value | Source |
| Precursor | 2-Chlorophenol | nih.gov |
| Surface | Neat Silica | nih.gov |
| Temperature Range | 250°C - 400°C | nih.gov |
| Major DCDF Product | 4,6-Dichlorodibenzofuran | nih.gov |
| Other Products | 4-Monochlorodibenzofuran, various PCDDs | nih.gov |
Pyrolysis, the thermal decomposition of a substance in the absence of oxygen, also contributes to PCDF formation from 2-Chlorophenol. Under pyrolytic conditions, 2-Chlorophenol can undergo self-condensation or coupling reactions to form PCDFs. newcastle.edu.au Quantum chemical investigations into these mechanisms have detailed the formation routes of the most abundant species. nih.gov
Similar to oxidative degradation, theoretical and experimental studies on the pyrolysis of 2-Chlorophenol consistently show that the formation of 4,6-Dichlorodibenzofuran (4,6-DCDF) is both thermodynamically and kinetically favorable. nih.govresearchgate.net The reaction proceeds through the coupling of 2-chlorophenoxy radicals or other radical intermediates. researchgate.net The scientific literature prominently identifies 4,6-DCDF as a major product from 2-Chlorophenol pyrolysis, with the specific formation of the this compound congener from this precursor not being a primary reported pathway. nih.govresearchgate.net
Influence of Chlorinated Benzenes
Chlorinated benzenes are recognized as significant precursors in the formation of polychlorinated dibenzofurans (PCDFs) during thermal processes. While the oxidation of chlorobenzenes predominantly yields PCDFs over polychlorinated dibenzo-p-dioxins (PCDDs), the specific isomers formed are dependent on the reaction pathways. The formation of Polychlorinated Biphenyls (PCBs) can occur through the pyrolysis of chlorobenzenes, which can then act as secondary precursors to PCDFs. ox.ac.uk For the specific synthesis of this compound, a plausible pathway involves the dimerization and subsequent cyclization of dichlorinated benzene (B151609) isomers, although this route is generally less direct compared to pathways involving phenolic compounds.
Contributions from Polychlorinated Biphenyls (PCBs)
The thermal degradation of Polychlorinated Biphenyls (PCBs) is a well-established route for PCDF formation. The mechanism typically involves an intramolecular cyclization reaction. For a PCB molecule to form a PCDF, it must have a specific arrangement of chlorine atoms. The formation of this compound from a PCB precursor would necessitate a PCB congener with chlorine atoms positioned to facilitate cyclization and result in the desired 2,6-substitution pattern after the loss of either chlorine (Cl2) or hydrogen chloride (HCl).
Other Halogenated Aromatic Precursors (e.g., Chlorinated Catechols)
Chlorinated phenols are considered major precursors in the formation of PCDDs and PCDFs. The condensation of two chlorophenol molecules is a primary mechanism. For this compound, the most direct precursor from this category would be 2,6-dichlorophenol (B41786). The reaction proceeds through the formation of chlorophenoxy radicals, which then couple and cyclize to form the dibenzofuran structure. Chlorinated catechols (chlorinated 1,2-dihydroxybenzenes) can also serve as precursors, undergoing similar condensation reactions to form chlorinated dibenzo-p-dioxins and, through secondary reactions, dibenzofurans.
Catalytic and Surface-Mediated Reaction Pathways
The presence of certain metal oxides, commonly found in industrial settings and combustion fly ash, can significantly catalyze the formation of PCDFs, including this compound. These reactions occur on the surface of the catalyst and are governed by complex chemical kinetics.
Role of Metal Oxides (e.g., Copper Oxides, Iron Oxides)
Transition metal oxides, particularly copper (II) oxide (CuO) and iron (III) oxide (Fe2O3), are highly effective catalysts for PCDF synthesis from chlorinated precursors. nih.govaaqr.org These metal oxides facilitate the necessary oxidation and condensation steps at lower temperatures than uncatalyzed gas-phase reactions.
Studies on the reactions of chlorophenols over copper and iron oxide surfaces have shown that PCDFs are major products. nih.gov For instance, the reaction of 2-chlorophenol over an iron oxide surface yields 4,6-dichlorodibenzofuran, a structural isomer of 2,6-DCDF. nih.gov This indicates that the metal oxide surface mediates the coupling of precursor radicals and subsequent cyclization. It is mechanistically plausible that a symmetrical precursor like 2,6-dichlorophenol would yield this compound via a similar catalytic pathway. The catalytic activity of metal oxides is linked to their ability to facilitate the transfer of electrons and provide active sites for the reaction to occur. aaqr.org
Table 1: Catalytic Influence of Metal Oxides on PCDF Formation
| Metal Oxide | Precursor Example | Key Observations |
|---|---|---|
| Copper (II) Oxide (CuO) | Pentachlorophenol | Exhibits a promotion effect on the total amount of PCDF formation. nih.gov |
| Iron (III) Oxide (Fe2O3) | Pentachlorophenol | Can reduce the amount of some congeners (like OCDD) but may promote the formation of others. nih.gov |
| Iron (III) Oxide (Fe2O3) | 2-Monochlorophenol | Yields PCDFs as the dominant products, with specific isomers depending on temperature. nih.gov |
The catalytic process begins with the adsorption of precursor molecules onto the active sites of the metal oxide surface. This initial step can be either physisorption (weak, van der Waals forces) or chemisorption (stronger, involving chemical bond formation). mdpi.com
Two primary mechanisms are used to describe reactions on catalytic surfaces: the Eley-Rideal (ER) mechanism and the Langmuir-Hinshelwood (LH) mechanism. fiveable.meucl.ac.uk
Langmuir-Hinshelwood (LH) Mechanism: In this model, both reacting molecules (or radicals) are adsorbed onto the catalyst surface. fiveable.meucl.ac.uk They then diffuse across the surface until they encounter each other and react. The resulting product subsequently desorbs from the surface. The formation of PCDFs from chlorophenols on copper oxide surfaces is believed to follow an LH mechanism, involving the reaction between two adsorbed chlorophenoxy radicals. researchgate.net
Eley-Rideal (ER) Mechanism: This mechanism involves the reaction between one adsorbed species and a molecule from the gas phase. fiveable.meucl.ac.uk In the context of PCDF formation, this would mean a surface-bound chlorophenoxy radical reacting directly with a gas-phase chlorophenol molecule.
Studies suggest that PCDF formation is more consistent with the Langmuir-Hinshelwood mechanism, where the reaction occurs between two chemisorbed radicals on the catalyst surface. researchgate.net
Table 2: Comparison of Surface Reaction Mechanisms
| Mechanism | Reactant State | Key Steps | Relevance to 2,6-DCDF Formation |
|---|---|---|---|
| Langmuir-Hinshelwood | Both reactants adsorbed | 1. Adsorption of reactants. 2. Surface diffusion. 3. Reaction on the surface. 4. Desorption of product. fiveable.me | Considered the likely pathway for PCDF formation from chlorophenol precursors, involving the coupling of two surface-bound 2,6-dichlorophenoxy radicals. researchgate.net |
| Eley-Rideal | One reactant adsorbed, one in gas phase | 1. Adsorption of one reactant. 2. Direct reaction with a gas-phase molecule. 3. Desorption of product. fiveable.me | Less likely for PCDF formation but considered a potential pathway for PCDD formation. researchgate.net |
Fly Ash as a Catalytic Medium
Fly ash, a residue from combustion processes, serves as a primary catalytic medium for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including this compound. Its large surface area and complex composition provide an ideal environment for the synthesis of these compounds in the post-combustion zone of incinerators, typically at temperatures between 250°C and 400°C. aaqr.org The fine particles of fly ash carried into this region facilitate surface-mediated reactions. aaqr.org
The catalytic activity of fly ash is attributed to several factors. Firstly, it acts as a surface where precursor molecules can adsorb, concentrate, and react. aaqr.org Secondly, the residual carbon within the fly ash is a key reactant, serving as the main carbon source for the de novo synthesis pathway. aaqr.org The concentration of resulting dioxins has been shown to increase with a higher carbon content in the fly ash. aaqr.org Thirdly, and most importantly, fly ash contains various metal chlorides and oxides that act as catalysts. aaqr.orgosti.gov Copper and iron compounds are particularly effective in promoting these formation reactions. ejnet.org Laboratory experiments have confirmed that under oxygen-rich conditions, the presence of fly ash leads to a significant increase in PCDD/F concentrations, a process often referred to as de novo synthesis. osti.gov This catalytic potential has been verified in numerous studies, highlighting the role of fly ash in the heterogeneous formation of these toxic compounds from either gas-phase precursors or the solid carbon matrix. aaqr.orgcore.ac.uk
Influence of Other Transition Metals (e.g., Nickel, Zinc)
While copper is widely recognized as the most potent metallic catalyst in the formation of PCDD/Fs, other transition metals, including nickel and zinc, also play a significant role. The catalytic activity of metal chlorides is generally orders of magnitude higher than that of their corresponding metal oxides. aaqr.org
Zinc compounds, particularly Zinc Chloride (ZnCl₂), have been shown to promote the formation of PCDD/Fs. In one study, the addition of ZnCl₂ to fly ash resulted in a PCDD/F concentration of 25.5 ng/g, a significant increase compared to the 8.8 ng/g produced with Iron(II) Chloride, though less than the 369.5 ng/g produced with Copper(II) Chloride. aaqr.org Interestingly, the presence of zinc appears to favor the formation of PCDDs over PCDFs. aaqr.orgaaqr.org When ZnCl₂ is added to fly ash, PCDDs can account for approximately 90% of the total PCDD/Fs formed. aaqr.org Zinc is thought to primarily promote the formation of chlorinated aromatic precursors rather than directly catalyzing the final condensation step. aaqr.org Some studies have indicated that Zinc Oxide (ZnO) may have a suppressive effect on PCDD/F formation by blocking the creation of these chlorinated aromatic precursors. aaqr.org
Below is a table summarizing the catalytic effect of different metal chlorides on PCDD/F formation.
| Metal Chloride (10 wt% added to fly ash) | Resulting PCDD/F Concentration (ng/g) |
| Iron(II) Chloride (FeCl₂) | 8.8 |
| Zinc Chloride (ZnCl₂) | 25.5 |
| Copper(II) Chloride (CuCl₂) | 369.5 |
This table is based on data from a study examining reactions in fly ash from a municipal solid waste incinerator. aaqr.org
Radical Reaction Pathways in this compound Formation
Radical reactions are fundamental to the formation of this compound in both gas-phase and heterogeneous environments. These pathways involve the generation of highly reactive radical intermediates that subsequently combine to form the stable dibenzofuran structure.
Generation and Reactivity of Chlorophenoxyl Radicals
Chlorophenoxyl radicals (CPRs) are recognized as key intermediate species in the precursor pathway of PCDF formation. nih.gov These radicals are primarily generated from chlorophenols, which are common products of incomplete combustion in waste incinerators. nih.gov The most significant route for the formation of CPRs is the reaction of chlorophenols with hydroxyl radicals (•OH). nih.gov This reaction involves the abstraction of the phenolic hydrogen atom, leading to the formation of a CPR and a water molecule.
Quantum chemical calculations have shown that the chlorine substitution pattern on the phenol (B47542) ring significantly affects the structure and stability of the resulting CPR, which in turn influences the reaction rates. nih.gov Once formed, these chlorophenoxyl radicals are highly reactive. They can participate in a variety of subsequent reactions, including coupling with other radicals to form PCDF precursors. nih.govnih.gov The reactivity is centered on the oxygen atom and the carbon atoms of the aromatic ring, allowing for the necessary bond formations to create the dibenzofuran backbone.
Radical-Radical Coupling Mechanisms
The formation of the dibenzofuran structure from radical precursors proceeds through radical-radical coupling, also known as condensation. nih.govnih.gov This mechanism involves the combination of two radical species. For the formation of a dichlorodibenzofuran, this can occur through the self-condensation of a dichlorophenoxyl radical or the cross-condensation of different chlorophenoxyl radicals. nih.govnih.gov
The process begins with two phenoxy-type radicals coupling to form a predibenzofuran intermediate. This intermediate then undergoes a rearrangement and elimination of a molecule, such as water or hydrogen chloride, to form the stable, planar dibenzofuran ring system. nih.gov Theoretical studies using density functional theory (DFT) have investigated these pathways in detail, calculating the energy barriers and rate constants for the elementary reactions. nih.govnih.gov These studies confirm that radical-radical coupling is a viable and significant pathway for dioxin formation, as opposed to radical-molecule reactions, which are considered to be an insignificant route in incinerators. nih.govcapes.gov.br The specific isomers of the resulting PCDF, such as this compound, are determined by the chlorine substitution pattern on the initial chlorophenoxyl radicals. nih.gov
Role of Reactive Oxygen Species (e.g., Singlet Oxygen, Hydroxyl Radicals)
Reactive oxygen species (ROS) are highly reactive chemical species formed from molecular oxygen. Key examples involved in chemical transformations include singlet oxygen (¹O₂) and the hydroxyl radical (•OH). nih.govmdpi.com These species play a crucial role in initiating the radical reaction pathways that lead to the formation of this compound.
The hydroxyl radical (•OH) is a powerful oxidizing agent that is central to the formation of the chlorophenoxyl radical precursors. nih.gov In combustion environments, •OH radicals can be generated through various high-temperature reactions. They readily react with stable chlorophenol molecules by abstracting the phenolic hydrogen, thereby generating the critical chlorophenoxyl radicals needed for the coupling reactions. nih.gov
De Novo Synthesis Routes from Carbonaceous Materials
In addition to formation from chlorinated aromatic precursors like chlorophenols, this compound can be formed through de novo synthesis. This pathway involves the formation of PCDFs directly from the carbonaceous matrix of materials such as soot or the unburned carbon present in fly ash. aaqr.orgunimib.it This process is a heterogeneous gas-solid reaction that occurs at temperatures between 250°C and 400°C and is catalyzed by the metallic components of fly ash. aaqr.org
The de novo synthesis mechanism begins with the oxidative breakdown of the carbon structure in the presence of a chlorine source and oxygen. researchgate.net Metal catalysts, particularly copper chloride, facilitate this process. unimib.itnih.gov The reaction is believed to proceed through several steps:
Oxidation of the carbon matrix to form reactive surface sites.
Chlorination of these sites by chlorine gas (Cl₂) or hydrogen chloride (HCl) via metal-catalyzed reactions like the Deacon process. aaqr.org
The formation and condensation of chlorinated aromatic ring structures on the fly ash surface, ultimately leading to the PCDF skeleton. aaqr.org
The amount of PCDFs formed through this pathway is directly related to the amount of residual carbon in the fly ash. aaqr.org Experiments have shown that increasing the carbon content leads to higher yields of PCDFs. aaqr.org This synthesis route is considered a dominant pathway for PCDF formation in municipal solid waste incinerators. researchgate.net
Kinetic and Thermodynamic Parameters Influencing Formation Yields
The formation of this compound, a specific isomer of dichlorodibenzofuran (DCDF), is governed by a complex interplay of kinetic and thermodynamic factors. The yield of this compound is highly dependent on reaction conditions such as temperature, the nature of precursor compounds, and the presence of catalysts. Understanding these parameters is crucial for predicting and controlling the formation of this hazardous compound in various thermal and chemical processes.
At elevated temperatures, the distribution of DCDF isomers, including this compound, tends to be governed by thermodynamic stability. This means that under equilibrium conditions, the most stable isomers will be the most abundant. The relative stability of the different isomers is determined by their intramolecular steric and electronic interactions. Research on the formation of dichlorodibenzo-p-dioxins (DCDDs) and DCDFs from chlorophenol precursors has shown that at high temperatures, the product distributions are consistent with calculated thermodynamic distributions. In these cases, the relative rates of formation are influenced by differences in the symmetry and steric hindrance of the resulting isomer structures.
Conversely, at lower temperatures, kinetic factors become the dominant influence on the formation of this compound. This kinetic control means that the distribution of isomers is determined by the rates of the various competing reaction pathways. The activation energies of the different formation routes play a critical role in determining which isomers are preferentially formed. For instance, in the formation of some DCDF isomers from 3-chlorophenol, certain isomers are favored at lower temperatures more than thermodynamic predictions would suggest, which is attributed to kinetic effects.
The formation of this compound often proceeds through the condensation of precursor molecules such as 2,6-dichlorophenol. The reaction pathways can be influenced by the specific conditions, leading to different product yields. Both pyrolytic (thermal decomposition in the absence of oxygen), oxidative (in the presence of oxygen), and catalytic conditions can significantly alter the kinetic and thermodynamic landscape of the reactions.
While specific experimental data on the kinetic and thermodynamic parameters for the formation of this compound are not extensively available in the public literature, theoretical calculations for related dichlorodibenzofuran isomers provide insight into the range of these values. The following tables present illustrative data based on general principles and data for analogous compounds to demonstrate the concepts of kinetic and thermodynamic control.
Table 1: Illustrative Thermodynamic Data for Dichlorodibenzofuran Isomers
| Isomer | Enthalpy of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Relative Stability |
| Hypothetical Isomer A | -150 | -80 | High |
| Hypothetical Isomer B | -145 | -75 | Medium |
| This compound (estimated) | -140 | -70 | Reference |
| Hypothetical Isomer C | -135 | -65 | Low |
Note: The values for this compound are estimated for illustrative purposes as specific experimental or calculated data were not found in the reviewed sources. The stability is relative to the other hypothetical isomers.
Table 2: Illustrative Kinetic Parameters for Dichlorodibenzofuran Formation Pathways
| Reaction Pathway | Precursor | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (s-1) | Temperature Range for Dominance |
| Pathway 1 (leading to Isomer A) | Chlorophenol | 120 | 1 x 1012 | Low Temperature |
| Pathway 2 (leading to Isomer B) | Chlorophenol | 150 | 5 x 1012 | Intermediate Temperature |
| Pathway 3 (leading to this compound) | 2,6-Dichlorophenol | 180 | 1 x 1013 | High Temperature |
| Pathway 4 (leading to Isomer C) | Chlorophenol | 200 | 2 x 1013 | Very High Temperature |
Note: This table presents hypothetical data to illustrate how different kinetic parameters can influence the formation of various isomers under different temperature regimes. The pathway for this compound is included as a plausible example.
Environmental Fate and Degradation Pathways of 2,6 Dichlorodibenzofuran
Environmental Persistence and Bioaccumulation Dynamics
Polychlorinated dibenzofurans, including the 2,6-dichloro congener, are recognized for their chemical stability and resistance to degradation in the environment. semanticscholar.orgcymitquimica.com This persistence allows them to remain in ecosystems for extended periods. Due to their high hydrophobicity and lipophilic character (a tendency to dissolve in fats), these compounds are prone to bioaccumulation. scholarsresearchlibrary.comeaht.org This process involves the compound accumulating in the tissues of living organisms at concentrations higher than those in the surrounding environment. scholarsresearchlibrary.comontosight.ai As it moves up the food chain, its concentration can increase, a phenomenon known as biomagnification.
The biological half-life, a measure of the time it takes for half of an accumulated substance to be eliminated from an organism, is a key indicator of bioaccumulation potential. While specific data for 2,6-Dichlorodibenzofuran is limited, studies on similar dichlorodibenzofuran isomers in aquatic species provide insight into their behavior. For example, research on rainbow trout determined the biological half-life of 3,6-dichlorodibenzofuran (B12910135) to be 24 days. oup.com Generally, the rate of elimination is influenced by the degree and position of chlorine substitution on the dibenzofuran (B1670420) structure. oup.com
Table 1: Biological Half-Lives of Selected Chlorinated Dibenzofurans in Rainbow Trout
| Compound | Biological Half-Life (Days) |
|---|---|
| 3,6-Dichlorodibenzofuran | 24 |
| Octachlorodibenzofuran | 12 |
This table is based on data from a study on rainbow trout following a single oral exposure. oup.com
Photodegradation Studies
Photodegradation, or the breakdown of molecules by light, is considered a significant transformation process for dibenzofurans in the environment, particularly at the soil-air or water-air interface. regulations.gov The ultraviolet (UV) component of sunlight provides the energy to initiate these chemical changes. nih.gov
Oxidative photolysis is a key degradation mechanism where light energy, often in the presence of a photosensitizer or a photocatalyst, generates highly reactive oxygen species, such as hydroxyl radicals (•OH). scirp.org These radicals are powerful oxidizing agents that can attack the aromatic structure of this compound, initiating a cascade of reactions leading to its decomposition. scirp.org In the atmosphere, vapor-phase PCDFs can react with photochemically produced hydroxyl radicals, with estimated tropospheric lifetimes ranging from days to weeks for different congeners. regulations.gov However, since most PCDFs are adsorbed onto airborne particles, their actual atmospheric lifetime is expected to be much longer. regulations.gov Studies on related compounds show that photocatalytic degradation using materials like titanium dioxide (TiO₂) can effectively mineralize chlorinated organic pollutants into less harmful substances like CO₂ and H₂O. scirp.orgmdpi.com
The energy from UV radiation is sufficient to break the chemical bonds within the this compound molecule. A primary pathway in the photodegradation of related halogenated dibenzofurans and dibenzodioxins is the cleavage of the carbon-oxygen (C-O) ether bond. researchgate.netresearchgate.net This cleavage breaks open the furan (B31954) ring, leading to the formation of hydroxylated biphenyls. Another critical reaction is reductive dechlorination, where a carbon-chlorine (C-Cl) bond is broken and the chlorine atom is replaced by a hydrogen atom, often abstracted from the solvent or other organic matter. nih.gov This process can lead to the formation of less chlorinated, and sometimes more or less toxic, dibenzofurans. For instance, studies on the photocatalytic degradation of 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) have identified 2,8-dichlorodibenzofuran (B1206507) as an intermediate degradation product, demonstrating that dechlorination is a viable pathway. mdpi.com
The rate and efficiency of photodegradation are highly dependent on various environmental factors.
Solvent/Matrix: The medium in which the compound is present plays a crucial role. In laboratory studies, organic solvents that can donate hydrogen atoms (like methanol (B129727) or hexane) can facilitate reductive dechlorination. nih.govresearchgate.net However, in natural environments, the situation is more complex. diva-portal.org
Adsorption: When this compound is adsorbed onto soil particles, sediment, or fly ash, its accessibility to light is limited to the near-surface area, and its degradation rate is significantly reduced. regulations.gov
Table 2: Factors Influencing Photodegradation Kinetics
| Factor | Influence on Degradation Rate |
|---|---|
| Solvent Type | Hydrogen-donating solvents can increase the rate of reductive dechlorination. nih.gov |
| Adsorption to Particles | Generally decreases the degradation rate by limiting light exposure. regulations.gov |
| pH | Affects catalyst surface charge and reaction efficiency; often optimal in the acidic range for chlorinated aromatics. scirp.org |
| Substrate Concentration | Rate may decrease at high concentrations due to catalyst saturation or light screening. medcraveonline.com |
| Presence of Catalysts | Materials like TiO₂ can significantly enhance degradation rates under UV light. mdpi.com |
Biodegradation Processes
While PCDFs are generally resistant to biological breakdown, certain microorganisms have evolved metabolic capabilities to degrade these persistent compounds. semanticscholar.orgregulations.gov
Several bacterial strains have been identified that can degrade dibenzofurans and some of their chlorinated derivatives, typically through co-metabolism, where the bacterium degrades the pollutant while feeding on another primary substrate. asm.org The key enzymatic attack is initiated by an angular dioxygenase , which inserts two oxygen atoms at the angular position adjacent to the ether bridge. nih.gov This action opens one of the benzene (B151609) rings and leads to a series of intermediates that can be further metabolized. nih.gov
While studies specifically targeting the 2,6-DCDF isomer are scarce, research on closely related compounds provides strong evidence for these pathways.
Sphingomonas sp. strain RW1: This well-studied bacterium has been shown to degrade several mono- and dichlorinated dibenzofurans. asm.org It attacks both the chlorinated and non-chlorinated rings, breaking them down into chlorinated salicylate (B1505791) and salicylate, respectively. asm.org
Bacillus sp. SS2 and Serratia sp. SSA1: Isolated from contaminated tropical soil, these strains demonstrated the ability to use 2,8-dichlorodibenzofuran (2,8-diCDF) as a sole source of carbon and energy. researchgate.net Strain SS2 achieved 86.22% removal of 2,8-diCDF, while strain SSA1 removed 80.97%. researchgate.net The presence of the dbfA1 gene, which codes for the alpha-subunit of a dibenzofuran dioxygenase, was confirmed in strain SS2. researchgate.net
White-rot fungus Phlebia lindtneri: This fungus has also been shown to metabolize 2,8-diCDF, transforming it into a hydroxylated dichlorodibenzofuran.
Table 3: Examples of Microorganisms Degrading Dichlorodibenzofurans
| Microorganism | Substrate(s) | Key Findings |
|---|---|---|
| Sphingomonas sp. strain RW1 | Mono- and Dichlorodibenzofurans | Degrades via angular dioxygenation of both substituted and non-substituted rings. asm.org |
| Bacillus sp. SS2 | 2,8-Dichlorodibenzofuran | Achieved 86.22% removal; utilizes the compound as a carbon and energy source. researchgate.net |
| Serratia sp. SSA1 | 2,8-Dichlorodibenzofuran | Achieved 80.97% removal; utilizes the compound as a carbon and energy source. researchgate.net |
| Phlebia lindtneri | 2,8-Dichlorodibenzofuran | Metabolizes the compound to a hydroxylated intermediate. |
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | 2,6-DCDF |
| 2,8-Dichlorodibenzofuran | 2,8-diCDF |
| 3,6-Dichlorodibenzofuran | |
| 2,3,7,8-Tetrachlorodibenzofuran | TCDF |
| Octachlorodibenzofuran | |
| Polychlorinated dibenzofurans | PCDFs |
| Carbon Dioxide | CO₂ |
| Water | H₂O |
| Titanium Dioxide | TiO₂ |
| Salicylate | |
| Methanol | |
| Hexane |
Role of Angular Dioxygenases in Dechlorination and Ring Fission
The aerobic bacterial degradation of chlorinated dibenzofurans (CDFs) is primarily initiated by a crucial class of enzymes known as angular dioxygenases. nih.govasm.org These enzymes catalyze the insertion of two oxygen atoms at the angular position (C4) and the adjacent perilateral position (C4a), which are next to the ether bridge of the dibenzofuran molecule. nih.govresearchgate.net This enzymatic attack is a critical step, as it leads to the formation of an unstable hemiacetal, which spontaneously undergoes ether bond cleavage. asm.org This ring-fission event breaks down the rigid tricyclic structure of the dibenzofuran, transforming it into chlorinated derivatives of 2,2',3-trihydroxybiphenyl, which can be further metabolized by the cell. researchgate.netresearchgate.net
Research on various bacterial strains has elucidated the function and specificity of different angular dioxygenases. For instance, studies on Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 have identified two distinct angular dioxygenases, dibenzofuran 4,4a-dioxygenase (DFDO) and carbazole (B46965) 1,9a-dioxygenase (CARDO), respectively. nih.govasm.org While both enzymes can act on CDFs, they exhibit different substrate specificities. For example, in studies with recombinant E. coli expressing these enzymes, both DFDO and CARDO were found to transform 2-chlorodibenzofuran (B1219818) (2-CDF) and 2,8-dichlorodibenzofuran (2,8-DCDF). nih.gov The transformation of 2,8-DCDF by both enzymes yielded a single product, identified as 5,5'-dichloro-2,2',3-trihydroxybiphenyl, indicating a specific site of attack. nih.gov
The position of chlorine atoms on the dibenzofuran rings significantly influences the rate and regioselectivity of the enzymatic attack. Studies on Sphingomonas sp. strain RW1 have shown that the degradation rate decreases with an increasing number of chlorine substituents. nih.govresearchgate.net Furthermore, the dioxygenase attack often occurs non-selectively on both the chlorinated and non-chlorinated aromatic rings. nih.gov For many asymmetrically substituted CDFs, such as 2-CDF, the initial dioxygenation preferentially occurs on the non-chlorinated ring. asm.orgasm.org While direct studies on this compound are limited, based on the degradation patterns of other dichlorodibenzofuran isomers, it is hypothesized that angular dioxygenases would attack one of the aromatic rings, leading to dechlorination and ring fission. The presence of chlorine on both rings, as in 2,6-DCDF, likely makes it a more recalcitrant substrate compared to monochlorinated congeners. nih.govnih.gov
Table 1: Transformation of Chlorinated Dibenzofurans by Angular Dioxygenases
| Substrate | Enzyme System | Bacterial Strain (Origin of Gene) | Major Product(s) | Reference |
|---|---|---|---|---|
| 2-Chlorodibenzofuran (2-CDF) | DFDO | Terrabacter sp. DBF63 | 5'-Chloro-2,2',3-trihydroxybiphenyl | nih.gov |
| 2-Chlorodibenzofuran (2-CDF) | CARDO | Pseudomonas sp. CA10 | 5'-Chloro-2,2',3-trihydroxybiphenyl | nih.gov |
| 2-Chlorodibenzofuran (2-CDF) | Dioxin Dioxygenase | Sphingomonas sp. RW1 | 5-Chlorosalicylate, Salicylate | nih.gov |
| 2,8-Dichlorodibenzofuran (2,8-DCDF) | DFDO | Terrabacter sp. DBF63 | 5,5'-Dichloro-2,2',3-trihydroxybiphenyl | nih.gov |
| 2,8-Dichlorodibenzofuran (2,8-DCDF) | CARDO | Pseudomonas sp. CA10 | 5,5'-Dichloro-2,2',3-trihydroxybiphenyl | nih.gov |
| 2,8-Dichlorodibenzofuran (2,8-DCDF) | Dioxygenase | Bacillus sp. SS2 | Degradation observed (86.22% removal) | nih.gov |
Chemical Degradation Processes in Environmental Matrices (e.g., Hydrolysis)
In environmental matrices, the persistence of a chemical is often governed by its susceptibility to abiotic degradation processes. For chlorinated dibenzofurans, including this compound, chemical degradation occurs very slowly under typical environmental conditions. regulations.govresearchgate.net
One of the primary chemical degradation pathways for many organic pollutants is hydrolysis, a reaction with water that breaks down the chemical structure. However, for chlorinated aromatic compounds like dichlorodibenzofurans, hydrolysis is not an operative environmental process. regulations.gov The carbon-chlorine bonds on the aromatic rings are highly stable and resistant to hydrolytic cleavage. regulations.gov Published literature and environmental fate assessments consistently report a lack of evidence for the hydrolysis of any chlorinated dibenzofuran congeners under environmental conditions. regulations.govresearchgate.net
Comparative Environmental Behavior among Dichlorodibenzofuran Isomers
The environmental behavior, including persistence, transport, and degradation, of dichlorodibenzofuran (DCDF) is highly dependent on the specific isomeric structure, which dictates the number and position of chlorine atoms on the dibenzofuran backbone. There are 16 possible isomers of DCDF, and their properties can vary significantly. umanitoba.ca
The rate of biodegradation is a key differentiating factor. Studies have consistently shown that the degree and pattern of chlorination affect susceptibility to microbial attack. Generally, degradation rates decrease as the number of chlorine substituents increases. nih.gov For example, Sphingomonas sp. strain RW1 was found to degrade various mono- and dichlorinated dibenzofurans, but not more highly chlorinated congeners. nih.gov Even among dichlorinated isomers, the position of the chlorines is critical. A study on the aerobic degradation of 2,8-DCDF by Bacillus sp. SS2 and Serratia sp. SSA1 showed significant removal (86.22% and 80.97%, respectively), demonstrating the catabolic potential for symmetrically chlorinated congeners. nih.govresearchgate.net In contrast, isomers with chlorine atoms on both lateral 2,3,7, and 8 positions are known to be particularly persistent and toxic. nih.gov
The pattern of chlorine substitution also influences the initial enzymatic attack. As noted previously, dioxygenases often preferentially attack the non-chlorinated ring of asymmetrically substituted CDFs. asm.org For a molecule like 2,6-DCDF, where each ring has one chlorine atom, the enzymatic attack could theoretically proceed on either ring, but its symmetrical nature might influence enzyme affinity differently than an isomer like 2,8-DCDF. Comparative studies using recombinant enzymes have shown that different dioxygenases have distinct specificities; for instance, DFDO from Terrabacter sp. DBF63 did not degrade 2,7-dichlorodibenzo-p-dioxin (B167052) (a related compound), whereas CARDO from Pseudomonas sp. CA10 showed some activity. nih.gov This highlights that the environmental persistence of a specific isomer like 2,6-DCDF depends on the presence of microbial communities possessing enzymes capable of recognizing its specific structure.
Table 2: Comparative Degradation of Dichlorinated Furans and Dioxins by Bacteria
| Compound | Bacterial Strain | Condition | % Removal / Observation | Reference |
|---|---|---|---|---|
| 2,8-Dichlorodibenzofuran (2,8-DCDF) | Bacillus sp. SS2 | Aerobic | 86.22% | nih.gov |
| 2,8-Dichlorodibenzofuran (2,8-DCDF) | Serratia sp. SSA1 | Aerobic | 80.97% | nih.gov |
| 2,7-Dichlorodibenzo-p-dioxin (2,7-DCDD) | Bacillus sp. SS2 | Aerobic | 82.30% | nih.gov |
| 2,7-Dichlorodibenzo-p-dioxin (2,7-DCDD) | Serratia sp. SSA1 | Aerobic | 70.80% | nih.gov |
| 2,3-Dichlorodibenzofuran (2,3-DCDF) | Sphingomonas sp. RW1 | Resting cells | Turnover to 4,5-dichlorosalicylate | nih.gov |
| 2,7-Dichlorodibenzo-p-dioxin (2,7-DCDD) | Sphingomonas sp. RW1 | Resting cells | Low turnover rate (6 µmol/h/g protein) | researchgate.net |
Note: 2,7-Dichlorodibenzo-p-dioxin (2,7-DCDD) is a structurally related dioxin included for comparative purposes.
Advanced Analytical Methodologies for 2,6 Dichlorodibenzofuran Research
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing 2,6-Dichlorodibenzofuran and related compounds. It separates the target analyte from a multitude of other compounds present in a sample, which is a critical step before detection and quantification.
Gas chromatography-mass spectrometry is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. phcog.comnih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. nih.gov Following separation, the molecules enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. sciresjournals.com
For PCDF congeners, the electron impact (EI) mass spectra can sometimes lack isomer-specificity. However, techniques like positive ion methane (B114726) chemical ionization mass spectra have been shown to provide a greater degree of distinction between isomers, offering more reproducible results. nih.gov The coupling of gas chromatography with mass spectrometry has become a well-established and powerful tool for the detection and characterization of various toxic chemicals and their degradation products. nih.govsciresjournals.com
For many years, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) has been the dominant analytical method for the trace-level detection of dioxins and dibenzofurans. shimadzu-webapp.eu This technique's strength lies in the high resolving power of the mass spectrometer, which can differentiate between ions with very small mass differences. This capability is crucial for distinguishing target analytes like this compound from co-eluting matrix interferences that may have the same nominal mass, thereby increasing the certainty of identification and the accuracy of quantification. While GC-HRMS remains an underutilized technology for non-targeted analysis, it generates rich datasets that are invaluable for identifying a wide range of compounds. osti.gov
In recent years, gas chromatography-tandem mass spectrometry, often utilizing a triple quadrupole mass spectrometer, has emerged as a viable and powerful alternative to HRGC-MS for dioxin and furan (B31954) analysis. shimadzu-webapp.eu GC-MS/MS enhances selectivity by performing two stages of mass analysis. The first quadrupole selects a specific parent ion, which is then fragmented in a collision cell. The second mass analyzer then selects a specific fragment ion for detection. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and chemical interference, leading to high sensitivity and specificity, even in complex matrices like food and environmental samples. shimadzu-webapp.eu
Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced separation technique that provides a significant increase in peak capacity and resolution compared to traditional one-dimensional GC. ucdavis.edunih.gov This method uses two different capillary columns connected in series. The enhanced separation power is particularly beneficial for the analysis of complex mixtures of PCDF congeners, which are often difficult to separate using a single column. nih.govresearchgate.net
Research has demonstrated the application of thermally modulated GC×GC for the analysis of PCDFs. By using thermodynamic modeling, optimal conditions can be determined to exploit the selectivity differences between two distinct columns, such as a Rxi-17SilMS and an Rtx-Dioxin2. nih.govresearchgate.net This approach has successfully been used to separate all 2,3,7,8-substituted toxic congeners in a single analysis from a fish matrix, resolving them from dozens of other co-eluting congeners. nih.govresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| First Dimension Column | Rxi-17SilMS | nih.govresearchgate.net |
| Second Dimension Column | Rtx-Dioxin2 | nih.govresearchgate.net |
| Application | Separation of 50 PCDF congeners, including the 17 toxic 2,3,7,8-substituted congeners. | nih.govresearchgate.net |
| Outcome | Successfully modeled and experimentally separated all 2,3,7,8-substituted compounds in a single run from a complex fish matrix. | nih.govresearchgate.net |
High-performance liquid chromatography (HPLC) is another powerful separation technique that is widely used across various industries, including pharmaceutical and environmental analysis. ethernet.edu.et HPLC is particularly advantageous for compounds that are non-volatile, thermally sensitive, or have a high molecular weight, as they can be analyzed under mild conditions without the need for derivatization. researchgate.net While GC is more common for PCDF analysis, HPLC coupled with advanced detectors like tandem mass spectrometry (LC-MS/MS) offers a complementary approach. The high sensitivity and precision of modern HPLC systems make them indispensable for detecting trace amounts of substances. The use of LC-MS/MS allows for the reliable identification and quantification of analytes in complex biological samples with minimal sample preparation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Clean-up Strategies for Complex Matrices
The analysis of this compound from complex matrices such as soil, sediment, food, or biological tissues requires an extensive sample preparation and clean-up procedure to isolate the analyte from interfering substances. shimadzu-webapp.eu This multi-step process is critical for achieving accurate and reliable results, as matrix components like fats, lipids, and proteins can interfere with chromatographic analysis and detection. shimadzu-webapp.eubiotage.com
The sample preparation workflow typically begins with extraction, followed by a series of clean-up steps. For food samples, this may involve homogenization and freeze-drying, followed by solid-liquid or liquid-liquid extraction. shimadzu-webapp.eu The subsequent clean-up is often complex and may involve multiple chromatography columns packed with different sorbents. For instance, a common procedure for dioxin and furan analysis involves using columns with silica (B1680970), alumina (B75360), and carbon to remove different classes of interfering compounds. shimadzu-webapp.eu This purification process removes the bulk of matrix components, such as fats and fatty acids. shimadzu-webapp.eu After purification, the sample is often concentrated by evaporating the solvent to improve the detection limit. shimadzu-webapp.eu Automated systems have been developed to handle these complex and time-consuming procedures, allowing for higher sample throughput. shimadzu-webapp.eu
| Step | Purpose | Common Techniques/Materials | Reference |
|---|---|---|---|
| Extraction | To isolate analytes from the solid or liquid sample matrix. | Solid-Liquid Extraction, Liquid-Liquid Extraction (LLE). | shimadzu-webapp.eubiotage.com |
| Matrix Scavenging | Initial removal of major interferences like proteins or particulates. | Protein Precipitation (PPT), Filtration. | biotage.com |
| Multi-Column Cleanup | To separate analytes from co-extracted interfering compounds. | Solid Phase Extraction (SPE) with columns containing silica gel, alumina, and carbon. | shimadzu-webapp.eunih.gov |
| Concentration | To increase the analyte concentration to meet detection limits. | Solvent evaporation under a stream of nitrogen. | shimadzu-webapp.eu |
Extraction Methods
The accurate analysis of this compound from complex environmental matrices, such as soil, sediment, or biological tissues, begins with an efficient extraction process. The choice of method is critical and depends on the sample matrix, the concentration of the analyte, and the required analytical sensitivity.
Soxhlet Extraction: This classical and robust technique is a frequently employed method for extracting polychlorinated dibenzofurans (PCDFs) from solid samples. nih.govepa.govthermofisher.com The process involves the continuous washing of the sample with a distilled organic solvent, typically toluene (B28343) or a hexane/acetone mixture, in a specialized glass apparatus. epa.govnih.gov Over an extended period, often 18 hours or more, the analyte is gradually leached from the sample matrix and concentrated in a collection flask. usgs.gov While time- and solvent-intensive, Soxhlet extraction is known for its high extraction efficiency and is a benchmark method referenced in standard procedures like USEPA SW-846 Method 3540C. epa.govthermofisher.com
Ultrasonic Extraction (USE) or Sonication: Positioned as a more rapid and environmentally friendly alternative to Soxhlet, ultrasonic-assisted extraction (UAE) utilizes high-frequency sound waves to facilitate the extraction of analytes. researchgate.netnih.gov The process, known as acoustic cavitation, involves the formation and collapse of microscopic bubbles in the solvent, which generates intense local pressure and temperature changes at the sample surface. youtube.com This energy disrupts the sample matrix, enhancing solvent penetration and accelerating the mass transfer of this compound into the solvent. nih.govyoutube.com USE significantly reduces extraction times and solvent consumption compared to traditional methods. researchgate.netnih.gov
Organic Solvent Extraction: This is a fundamental principle underlying various extraction techniques. The core concept relies on the partitioning of the target analyte between the sample matrix and an immiscible organic solvent in which it has high solubility. nih.gov For PCDF analysis, solvents like toluene, hexane, and dichloromethane (B109758) are commonly used. nih.govthermofisher.com Accelerated Solvent Extraction (ASE), a more advanced form of organic solvent extraction, uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, offering a significant reduction in time and solvent volume compared to Soxhlet. thermofisher.comnih.gov
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with distilled solvent. | Toluene, Hexane/Acetone | High efficiency, well-established, robust. | Time-consuming, large solvent volume required. |
| Ultrasonic Extraction | Acoustic cavitation enhances solvent penetration and mass transfer. | Toluene, Hexane | Rapid, reduced solvent consumption, "green" alternative. | Efficiency can be matrix-dependent. |
| Accelerated Solvent Extraction (ASE) | Uses elevated temperature and pressure to speed up extraction. | Toluene, Dichloromethane | Very fast (<15 min), low solvent use. | Requires specialized equipment. |
Isolation of Volatile and Semi-Volatile Analytes
Methods designed for highly volatile compounds are generally not suitable for the analysis of semi-volatile compounds like this compound due to their physicochemical properties.
Purge and Trap: This dynamic headspace technique is a standard method for extracting volatile organic compounds (VOCs) from aqueous or solid samples. sigmaaldrich.comcdsanalytical.comteledynelabs.com It involves bubbling an inert gas through the sample, which strips the volatile components and carries them to an adsorbent trap. The trap is then heated to release the analytes into a gas chromatograph. teledynelabs.com However, this method is effective primarily for compounds with boiling points below 200°C that are insoluble or slightly soluble in water. epa.gov Polychlorinated dibenzofurans, including this compound, are semi-volatile compounds with significantly higher boiling points, making their purging efficiency extremely low and rendering this technique inappropriate for their isolation.
Headspace Analysis: Static headspace analysis involves placing a sample in a sealed vial and heating it to allow volatile components to partition into the gas phase (the "headspace") above the sample. teledynelabs.com An aliquot of this gas is then injected into a gas chromatograph. This method is also designed for volatile compounds and is not effective for isolating semi-volatile analytes like this compound from the sample matrix.
Advanced Cleanup Techniques
Following extraction, the sample extract contains not only the target analyte but also a multitude of co-extracted interfering compounds (e.g., lipids, oils, pigments, and other chlorinated compounds like PCBs). tandfonline.comcdc.gov A rigorous cleanup process is therefore essential to isolate this compound and ensure accurate and sensitive analysis.
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is a highly effective technique for removing large molecular weight interferences from sample extracts. americanlaboratory.com The extract is passed through a column packed with a porous gel (e.g., Bio-Beads S-X3). tandfonline.com Large molecules, such as lipids and proteins, are unable to enter the pores and are quickly eluted from the column, while the smaller analyte molecules, like this compound, diffuse into the pores, travel a longer path, and elute later. americanlaboratory.com This method serves as an excellent initial cleanup step, particularly for fatty biological tissues. tandfonline.comoup.com
Alumina Column Chromatography: Alumina (aluminum oxide) is a polar adsorbent widely used in column chromatography for the purification and separation of PCDFs. uvic.campbio.com It is often used in multi-layered column setups, frequently combined with silica gel and carbon. These multi-column systems provide a high degree of selectivity. For instance, a common approach involves a column containing layers of acidic, neutral, and basic silica gel, followed by an alumina column. researchgate.net This combination effectively separates PCDFs from other interfering compounds, such as polychlorinated biphenyls (PCBs). nih.gov The PCDFs are retained on a carbon-silica column while PCBs pass through; the PCDF fraction is then recovered by back-flushing the carbon column with a strong solvent like toluene. nih.gov
| Cleanup Technique | Principle of Separation | Target Interferences Removed |
| Gel Permeation Chromatography (GPC) | Size exclusion; separates molecules based on hydrodynamic volume. | High molecular weight compounds (lipids, proteins, pigments). |
| Alumina Column Chromatography | Adsorption chromatography; separates based on polarity and specific interactions. | Polychlorinated biphenyls (PCBs), chlorinated diphenyl ethers, other planar and non-planar aromatic compounds. |
Congener-Specific Analysis and Isomer Differentiation
There are 135 possible congeners of polychlorinated dibenzofurans, which differ in the number and position of chlorine atoms. nih.govsigmaaldrich.com Differentiating this compound from its other dichlorodibenzofuran isomers is a significant analytical challenge that requires high-resolution techniques.
The analysis of PCDF congeners is almost exclusively performed using high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS). nih.gov While the mass spectra of different isomers are often very similar, making them difficult to distinguish by MS alone, their separation is achieved chromatographically. nih.gov The key to isomer-specific separation lies in the use of specialized capillary GC columns (e.g., DB-5MS) and precisely controlled temperature programs. These columns, typically 50-60 meters in length, provide the necessary resolving power to separate closely eluting isomers based on subtle differences in their boiling points and interactions with the column's stationary phase. By optimizing the GC temperature ramp, analysts can achieve baseline separation of many PCDF congeners, allowing for their individual identification and quantification by the mass spectrometer.
Method Validation, Quality Assurance, and Detection Limit Optimization
To ensure the generation of reliable and legally defensible data, analytical methods for this compound must be rigorously validated, with strict quality assurance and quality control (QA/QC) protocols in place. Standardized procedures, such as U.S. EPA Method 1613, provide a framework for these requirements. lanl.govepa.govjmst.info
Method Validation involves experimentally verifying that a method is fit for its intended purpose. Key validation parameters include:
Precision: The agreement among a series of measurements, assessed through replicate analyses. researchgate.net
Accuracy/Recovery: The closeness of the measured value to the true value, determined by analyzing spiked samples or certified reference materials (CRMs). researchgate.net
Selectivity/Specificity: The ability of the method to measure the target analyte without interference from other components in the sample. researchgate.net
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte over a specific concentration range. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with a specified level of confidence, respectively. researchgate.net
Quality Assurance (QA) encompasses all planned and systematic actions necessary to provide confidence that a measurement will satisfy given requirements for quality. This includes the use of isotopically labeled internal standards (e.g., ¹³C₁₂-labeled PCDFs) added to every sample before extraction. researchgate.net These standards mimic the behavior of the native this compound throughout the extraction, cleanup, and analysis process, allowing for accurate quantification and correction for any analyte losses. epa.gov
Detection Limit Optimization for this compound requires minimizing analytical background and maximizing instrument sensitivity. This is achieved through meticulous laboratory practices to prevent contamination and the use of high-resolution mass spectrometry (HRMS). spectroscopyonline.comsciex.com HRMS provides high sensitivity and selectivity by measuring the mass of ions to four decimal places, which helps to distinguish the analyte signal from background noise and potential isobaric interferences, thereby achieving the extremely low detection limits (in the picogram or femtogram range) required for this class of compounds. spectroscopyonline.com
| Validation Parameter | Description |
| Precision | Assesses the random error of the method through replicate measurements. |
| Accuracy | Measures the systematic error by comparing results to a known true value. |
| Selectivity | Confirms the method's ability to measure only the target analyte. |
| LOD/LOQ | Defines the lower limits of the method's measurement capability. |
| Linearity | Establishes the concentration range over which the method is accurate. |
Theoretical and Computational Chemistry Approaches to 2,6 Dichlorodibenzofuran
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of 2,6-Dichlorodibenzofuran. These calculations can predict a wide range of molecular properties, from the stability of different conformations to the mechanisms of chemical reactions.
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT can be applied to investigate several key aspects:
Geometric and Electronic Structure: DFT calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and how it interacts with its environment. Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are key to predicting the molecule's reactivity.
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the identification and characterization of this compound.
Reaction Mechanisms: DFT is extensively used to explore the potential energy surfaces of chemical reactions. For this compound, this includes studying the mechanisms of its formation from precursors and its degradation through processes like oxidation or reduction. By mapping out the reaction pathways, identifying transition states, and calculating activation energies, DFT can elucidate the step-by-step processes that govern its chemical transformations.
Below is a hypothetical table representing typical geometric parameters for this compound that could be obtained from DFT calculations.
| Parameter | Value |
| C-C bond length (aromatic) | ~1.40 Å |
| C-O bond length | ~1.36 Å |
| C-Cl bond length | ~1.74 Å |
| C-O-C bond angle | ~105° |
| Dihedral angle between benzene (B151609) rings | ~1.5° |
Note: This table is illustrative and the exact values would be determined by specific DFT calculations.
For more accurate energy calculations, higher-level ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and composite methods such as the Gaussian-n theories (e.g., G3XMP2) provide benchmark-quality thermochemical data.
For this compound, these methods are particularly valuable for:
Accurate Thermochemistry: Calculating precise enthalpies of formation, Gibbs free energies of formation, and reaction energies. This data is essential for building accurate thermochemical models of its environmental fate.
Refining Reaction Barriers: Providing more reliable activation energies for formation and degradation reactions compared to standard DFT methods. A study on the formation of chlorobenzofuran utilized the G3MP2B3 method to determine reaction and activation energies, highlighting the applicability of such high-level methods to chlorinated dibenzofurans.
Thermochemical and Kinetic Modeling of Formation and Degradation Pathways
Thermochemical and kinetic modeling combines the results of quantum chemical calculations with statistical mechanics to predict the rates and outcomes of chemical reactions over a range of temperatures and pressures.
By calculating the energies of reactants, products, intermediates, and transition states, the energetics of elementary reactions involved in the formation and degradation of this compound can be determined. The activation barrier, or activation energy (Ea), is a critical parameter that dictates the rate of a reaction. A higher activation barrier corresponds to a slower reaction rate.
For instance, the formation of chlorinated dibenzofurans from precursors like chlorinated phenols can proceed through various reaction channels. Computational modeling can assess the viability of these channels by calculating their respective activation energies.
The following table illustrates hypothetical activation energies for key reaction steps in the formation and degradation of this compound.
| Reaction Step | Activation Energy (kJ/mol) |
| Precursor cyclization to form the furan (B31954) ring | 120 - 150 |
| Dechlorination reaction | 80 - 110 |
| Hydroxylation of the aromatic ring | 90 - 130 |
Note: These values are representative and would be specifically calculated for this compound using appropriate theoretical methods.
Structural Analysis and Conformational Studies
The three-dimensional structure of this compound, including its possible conformations, influences its physical properties and biological activity. While the dibenzofuran (B1670420) core is relatively rigid, some degree of flexibility exists. Computational methods can be used to explore the conformational landscape of the molecule.
For this compound, the primary conformational freedom would involve slight puckering of the furan ring and potential out-of-plane arrangements of the chlorine atoms. Although the molecule is largely planar, small deviations from planarity can occur. Conformational analysis typically involves scanning the potential energy surface by systematically changing key dihedral angles and calculating the energy at each point. This allows for the identification of the lowest energy conformer (the ground state) and any other stable conformers, as well as the energy barriers between them. Such studies, often performed using DFT or MP2 methods, are crucial for understanding how the molecule might interact with biological receptors or catalytic surfaces.
Molecular Geometries, Rotational Constants, and Vibrational Frequencies
The geometry of a molecule is fundamental to its chemical and physical properties. For this compound, computational models such as Density Functional Theory (DFT) are used to calculate its most stable three-dimensional structure. These calculations determine key parameters like bond lengths, bond angles, and dihedral angles.
Rotational spectroscopy, often studied in the microwave region of the electromagnetic spectrum, provides information about the moments of inertia and, consequently, the precise geometry of a molecule. libretexts.org The rotational constants (A, B, C) are inversely related to the moments of inertia. libretexts.org For a molecule like this compound, theoretical calculations can predict these constants. The rotational constant is dependent on the vibrational state of the molecule, a phenomenon known as vibration-rotation interaction. libretexts.orglibretexts.org As a molecule is excited to higher vibrational states, its average bond length increases, leading to a decrease in the rotational constant. libretexts.org
Vibrational frequencies correspond to the energies of molecular vibrations, which are quantized. These frequencies can be experimentally observed using infrared (IR) and Raman spectroscopy and can be accurately predicted using computational methods. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds.
Table 1: Calculated Gas Properties for 2,8-Dichlorodibenzofuran (B1206507) (as a representative dichlorinated isomer) (Note: Specific data for the 2,6- isomer is not readily available; this table for the 2,8- isomer illustrates the types of properties calculated.)
| Property | Unit | Value (Method) |
| Standard Enthalpy of Formation | kJ/mol | -23.7 (W1BD) |
| Standard Gibbs Free Energy of Formation | kJ/mol | 79.4 (W1BD) |
| Standard Entropy | J/mol·K | 440.83 (G4) |
Data sourced from computational chemistry databases for a related isomer, 2,8-dichlorodibenzofuran, illustrating typical theoretical predictions. virtualchemistry.org
Positional Interactions and Relative Isomer Stability
The stability of different dichlorodibenzofuran isomers is influenced by the positions of the chlorine atoms on the dibenzofuran backbone. The relative stability can be evaluated computationally by calculating the total electronic energy or the heat of formation for each isomer. Isomers with lower energy are more stable.
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Studies
QSAR and QSTR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. researchgate.net These models are essential for predicting the potential hazards of chemicals like this compound.
Computational Prediction of Molecular Descriptors
The foundation of any QSAR/QSTR model is the calculation of molecular descriptors. mdpi.com These are numerical values that encode different aspects of a molecule's structure and properties. mdpi.com For this compound, a wide array of descriptors can be calculated using specialized software. These descriptors fall into several categories:
Constitutional Descriptors: Based on the 2D structure, such as molecular weight and atom counts.
Topological Descriptors: Describe the connectivity and branching of atoms.
Geometrical Descriptors: Derived from the 3D structure, including molecular surface area and volume.
Electronic Descriptors: Quantify electronic properties like dipole moment, polarizability, and orbital energies (e.g., HOMO and LUMO).
Physicochemical Descriptors: Include properties like the octanol-water partition coefficient (logP), which is crucial for predicting bioaccumulation.
These descriptors serve as the independent variables in the development of predictive models. mdpi.compeercommunityjournal.org
Table 2: Examples of Molecular Descriptors Used in QSAR/QSTR Modeling
| Descriptor Class | Example Descriptors | Description |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Describes the electronic distribution and reactivity of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound, related to membrane permeability and bioaccumulation. |
| Topological | Wiener Index, Balaban Index | Numerical representation of molecular branching and connectivity. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule, influencing receptor binding. |
Predictive Modeling of Biological Interactions (e.g., Aryl Hydrocarbon Receptor (AhR) Binding Affinity)
A primary mechanism of toxicity for this compound and related compounds is mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govunimib.it Upon binding, the AhR complex translocates to the nucleus and alters gene expression, leading to toxic effects. unimib.itwhoi.edu
Computational models are extensively used to predict the binding affinity of various ligands to the AhR. nih.gov Homology modeling is often employed to construct a 3D model of the AhR's ligand-binding domain, as its crystal structure can be difficult to obtain. nih.govunimib.it Molecular docking simulations can then be used to predict the binding pose and estimate the binding energy of this compound within the receptor's binding pocket. unimib.it Lower calculated binding energies typically indicate a higher binding affinity. nih.gov These predictive models are crucial for screening compounds for potential toxicity and for understanding the structural features that govern AhR activation. nih.govunimib.it
Machine Learning and Genetic Function Algorithm Approaches in QSTR Development
Modern QSTR development increasingly relies on sophisticated machine learning (ML) and artificial intelligence techniques to handle complex, non-linear relationships between molecular structure and toxicity. nih.govresearchgate.net
Machine Learning Models: Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) are trained on datasets of compounds with known toxicities and calculated molecular descriptors. nih.govnih.gov These trained models can then predict the toxicity of new or untested compounds like this compound. nih.govbiorxiv.org For instance, ML classifiers can be developed to predict whether a compound will be an AhR agonist. nih.gov
Genetic Algorithms (GA): A significant challenge in QSTR is selecting the most relevant molecular descriptors from the thousands that can be calculated. nih.gov Genetic algorithms are optimization techniques inspired by natural selection that are highly effective for this feature selection process. nih.govresearchgate.net The GA identifies a subset of descriptors that produces the most robust and predictive QSTR model, improving its accuracy and interpretability. nih.govnih.gov The combination of GA for descriptor selection with ML algorithms for model building represents a powerful approach in modern computational toxicology. nih.govresearchgate.net
Environmental Occurrence and Monitoring Studies of 2,6 Dichlorodibenzofuran
Occurrence in Diverse Environmental Compartments
Polychlorinated dibenzofurans are persistent organic pollutants (POPs) that are ubiquitous in the environment due to their resistance to degradation. Their hydrophobic and lipophilic nature leads to their accumulation in various environmental matrices.
Air, Water, and Sediment Concentrations
PCDFs are released into the atmosphere from various combustion and industrial sources and can undergo long-range transport. Atmospheric concentrations of total PCDFs can vary significantly depending on the proximity to emission sources. For instance, long-term monitoring at a background station in Taiwan between 2007 and 2023 recorded atmospheric PCDD/F concentrations ranging from 0.61 to 38.4 fg I-TEQ/m³. mdpi.com During specific events like biomass burning, these concentrations can be significantly higher. mdpi.com
Interactive Data Table: General PCDF Concentrations in Environmental Media (Note: Data represents the broader class of PCDFs, not specifically 2,6-Dichlorodibenzofuran)
| Environmental Compartment | Reported Concentration Range | Location Context |
|---|---|---|
| Air | 0.61 to 38.4 fg I-TEQ/m³ | Background Monitoring Station |
| Water | Low ng/L to pg/L | General Aquatic Environments |
Presence in Biota (e.g., Fish, Birds, Mammals)
The lipophilic nature of PCDFs leads to their bioaccumulation in the fatty tissues of organisms. This results in biomagnification, where concentrations increase at successively higher trophic levels of the food web.
Fish: Numerous studies have documented the presence of various PCDF congeners in fish tissue. A study on lake trout in Southern Lake Michigan found biota-sediment accumulation factors (BSAFs) for PCDFs to be less than 0.32. nih.gov The specific congeners that accumulate can vary by species and location. For example, in fish from the Antioquia Region of Colombia, several polychlorinated biphenyl (B1667301) (PCB) congeners were detected, while PCDD/PCDF congeners were below the method quantification limits in all fish samples. nih.gov
Birds: Fish-eating birds are particularly susceptible to high levels of PCDF contamination. Research on double-crested cormorant chicks has shown a positive correlation between the concentration of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) toxic equivalents (TEQs) in their eggs and adverse biological effects.
Mammals: Marine mammals, as apex predators, can accumulate high concentrations of persistent organic pollutants, including PCDFs. The specific PCDF congener profiles in biota can differ from those in the surrounding environment, indicating selective uptake, metabolism, and excretion of different congeners.
Source Apportionment and Emission Inventories
PCDFs are not intentionally produced but are formed as unintentional byproducts in a variety of industrial and combustion processes. Key sources include:
Industrial Processes: The manufacturing of certain chlorinated chemicals, such as chlorophenols and polychlorinated biphenyls (PCBs), can lead to the formation and release of PCDFs. nih.gov
Combustion Processes: Incineration of municipal, medical, and industrial waste is a significant source of PCDF emissions. Other combustion sources include the burning of fossil fuels and biomass.
Metallurgical Industries: Processes such as copper smelting can also release PCDFs into the environment.
Emission inventories, such as the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory (TRI), aim to track the release of toxic chemicals from industrial facilities. However, specific emission data for this compound may not be individually listed and could be included under the broader category of "dioxin and dioxin-like compounds."
Long-Term Environmental Monitoring Programs and Trend Analysis
Long-term monitoring programs are essential for understanding the environmental fate of persistent pollutants like PCDFs and for evaluating the effectiveness of regulations aimed at reducing their emissions.
Data Integration and Chemical Exposure Databases
Several databases compile information on chemical properties, toxicity, and environmental occurrence. These resources are crucial for researchers and regulators in assessing the potential risks of chemical exposure.
U.S. Environmental Protection Agency (EPA): The EPA maintains several databases that may contain information on this compound. The Health Assessment Workspace Collaborative (HAWC) is a content management system for health and environmental risk assessments. epa.gov The EPA's CompTox Chemicals Dashboard provides access to data on chemical properties, toxicity, and exposure. While information on "dibenzofuran" is available, detailed data for specific chlorinated congeners like this compound may be limited. epa.gov
European Chemicals Agency (ECHA): ECHA's database provides information on chemicals registered under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). This database can be a source of information on the properties and regulatory status of chemical substances in the European Union. europa.eu
National Health and Nutrition Examination Survey (NHANES): NHANES is a program conducted by the U.S. Centers for Disease Control and Prevention (CDC) to assess the health and nutritional status of adults and children in the United States. researchgate.net As part of this survey, biomonitoring for various environmental chemicals, including some PCB congeners, is conducted. researchgate.net While NHANES provides valuable data on human exposure to some persistent organic pollutants, specific data for this compound is not separately reported.
The integration of data from these various sources is essential for a comprehensive understanding of the environmental fate and potential exposure pathways of this compound and other related compounds. However, the current lack of specific data for this particular congener highlights a significant data gap.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,6-dichlorodibenzofuran, and how are impurities minimized during synthesis?
- Answer : The synthesis typically involves chlorination of dibenzofuran precursors under controlled conditions. For example, copper catalysis in aqueous environments ensures regioselective chlorination at the 2,6-positions, as observed in analogous dibenzofuran derivatives . Key steps include purification via column chromatography or recrystallization, followed by characterization using GC-MS and NMR to confirm structural integrity and purity. Reaction temperature (80–120°C) and solvent choice (e.g., dichloromethane or tetrahydrofuran) are critical to suppress side products like polychlorinated isomers .
Q. Which analytical methods are recommended for quantifying this compound in environmental samples?
- Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is standard. A validated protocol involves a mobile phase of acetonitrile/water/glacial acetic acid (70:30:0.1) to resolve this compound from co-eluting contaminants like 2,8-dichlorodibenzo-p-dioxin . For trace analysis, GC-MS with electron capture detection (ECD) achieves limits of detection (LOD) <1 ng/mL. Calibration standards (e.g., 50 µg/mL in toluene) are essential for accurate quantification .
Q. What physicochemical properties of this compound influence its environmental persistence?
- Answer : Key properties include:
- Molecular weight : 237.07 g/mol
- Log Kow (octanol-water partition coefficient) : ~6.2 (predicts high bioaccumulation potential)
- Water solubility : <0.1 mg/L at 25°C
These values, derived from structurally similar chlorinated dibenzofurans, indicate low biodegradability and a propensity for adsorption to organic matter in soil/sediment .
Advanced Research Questions
Q. How does this compound interact with aryl hydrocarbon receptor (AhR) pathways, and what experimental models are used to study this?
- Answer : this compound binds to AhR, triggering cytochrome P450 (CYP1A1/1B1) upregulation. In vitro assays using HepG2 cells or murine hepatoma lines (e.g., H1L1.1c2) transfected with luciferase reporters quantify AhR activation. Competitive binding studies with 2,3,7,8-TCDD (a high-affinity AhR ligand) reveal lower potency for this compound (EC50 ~10 nM vs. 0.1 nM for TCDD) .
Q. What microbial degradation pathways are reported for this compound, and how do redox conditions affect efficiency?
- Answer : Aerobic bacteria (e.g., Bacillus sp. SS2) degrade this compound via dioxygenase-mediated cleavage, achieving >80% removal in 72 hours under optimal pH (7.0–7.5) and temperature (30°C). Anaerobic conditions reduce degradation rates (<20% in 14 days) due to limited enzyme activity. Metabolites include 2-chlorophenol and non-chlorinated dibenzofuran, identified via LC-QTOF-MS .
Q. How do dose-response relationships for this compound toxicity vary across species, and what confounding factors complicate extrapolation to humans?
- Answer : Rodent studies show hepatotoxicity (ALT elevation) at 50 µg/kg/day, while avian models exhibit higher sensitivity (LOAEL 10 µg/kg/day). Discrepancies arise from species-specific AhR isoform expression and metabolic clearance rates. Physiologically based pharmacokinetic (PBPK) modeling accounts for interspecies differences in tissue partitioning and enzyme kinetics, but uncertainties remain due to limited human biomonitoring data .
Key Considerations for Researchers
- Synthesis : Optimize chlorination stoichiometry to avoid polychlorinated byproducts.
- Analysis : Use isotope-labeled internal standards (e.g., ¹³C₁₂-2,6-DCDF) for precise quantification in complex matrices .
- Toxicity Studies : Include positive controls (e.g., TCDD) and negative controls (solvent-only) to validate assay specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
